An In-depth Technical Guide to 1-Pyrenebutanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Pyrenebutanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-pyrenebutanol, a fluorescent aromatic alcohol. It details experimental protocols for its synthesis and its application as a fluorescent probe, particularly in studying enzymatic processes. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Core Chemical and Physical Properties
1-Pyrenebutanol (CAS No. 67000-89-9) is a polycyclic aromatic hydrocarbon derivative with a hydroxyl functional group.[1][2][3][4][5] Its rigid pyrene (B120774) core is responsible for its intrinsic fluorescence, while the butanol side chain provides a site for potential chemical modifications and influences its solubility.[3][6]
Physicochemical Properties
The key physicochemical properties of 1-pyrenebutanol are summarized in the table below. It is a white to light yellow solid at room temperature with a melting point in the range of 80-83 °C.[6] While its boiling point is predicted to be high due to its molecular weight and aromatic structure, it is typically handled as a solid.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O | [2][3][4][5] |
| Molecular Weight | 274.36 g/mol | [4][5] |
| CAS Number | 67000-89-9 | [2][3][4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 80-83 °C | |
| Boiling Point (Predicted) | 488.4 ± 24.0 °C | [7] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [7] |
| XLogP3 | 5.3 | [3] |
Solubility Profile
| Solvent | Miscibility/Solubility (Qualitative) |
| Water | Poorly miscible/low solubility |
| Ethanol | Miscible |
| Methanol (B129727) | Miscible |
| Dimethyl Sulfoxide (B87167) (DMSO) | Miscible |
| Chloroform | Miscible |
| Toluene | Miscible |
| Acetone | Miscible |
Miscibility data is based on general solvent miscibility charts and the expected behavior of a moderately polar organic compound.[10]
Spectral Properties
The photophysical properties of 1-pyrenebutanol are dominated by the pyrene chromophore. The absorption spectrum is expected to show characteristic vibronic bands typical of pyrene derivatives.[11][12] The fluorescence emission is highly sensitive to the local environment, a property that makes it a valuable fluorescent probe.[13]
| Spectral Property | Description | Source(s) |
| UV-Vis Absorption | Expected to have absorption maxima similar to other 1-substituted pyrenes, with strong absorption bands in the UV region. For pyrene, a strong absorption is observed at 335.2 nm.[14] | [14][15] |
| Fluorescence Emission | The fluorescence emission spectrum of pyrene derivatives typically shows well-resolved vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the microenvironment. Excitation of pyrene is often performed around 317 nm, with emission maxima observed in the 370-400 nm range. The quantum yield of pyrene in cyclohexane (B81311) is 0.32. | [14] |
| ¹H NMR | Spectra available from commercial suppliers. | [3] |
| ¹³C NMR | Spectra available from commercial suppliers. | [3] |
Experimental Protocols
Synthesis of 1-Pyrenebutanol
A common and efficient method for the synthesis of 1-pyrenebutanol is the reduction of a 1-pyrenebutyric acid derivative. 1-Pyrenebutyric acid can be synthesized via a two-step process starting with a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by reduction of the resulting keto acid.[16] The carboxylic acid is then typically reduced to the primary alcohol.
Protocol: Reduction of 1-Pyrenebutyric Acid to 1-Pyrenebutanol
This protocol describes a general procedure for the reduction of 1-pyrenebutyric acid to 1-pyrenebutanol using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Pyrenebutyric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-pyrenebutyric acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a molar excess (typically 1.5-2 equivalents) of LiAlH₄ in small portions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting suspension to remove the aluminum salts and wash the solid with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-pyrenebutanol.
Caption: Synthetic pathway for 1-Pyrenebutanol.
Applications in Research and Drug Development
1-Pyrenebutanol is a versatile tool in biochemical and biophysical research due to its fluorescent properties.[4][17]
Fluorescent Probe for Enzyme Kinetics
1-Pyrenebutanol serves as a fluorescent substrate for certain enzymes, allowing for the real-time monitoring of enzymatic reactions. A notable example is its use with cytochrome P450eryF.[1]
Interaction with Cytochrome P450eryF:
1-Pyrenebutanol binds to the active site of P450eryF, a bacterial cytochrome P450 enzyme.[1] This binding event can be monitored through two primary mechanisms:
-
Spin State Shift: The binding of 1-pyrenebutanol induces a shift in the spin state of the heme iron in P450eryF, which can be detected by spectrophotometry.[1]
-
Fluorescence Resonance Energy Transfer (FRET): The pyrene moiety of 1-pyrenebutanol acts as a FRET donor, and the heme group in the enzyme's active site acts as a FRET acceptor. The binding of the substrate brings the donor and acceptor into close proximity, resulting in efficient FRET that can be measured by fluorescence spectroscopy.[1]
The binding of 1-pyrenebutanol to P450eryF exhibits positive cooperativity, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules.[1] Following binding, the enzyme catalyzes the hydroxylation of the butanol side chain.[1]
Caption: Interaction of 1-Pyrenebutanol with P450eryF.
Experimental Protocol: Monitoring P450eryF Activity
This protocol provides a general workflow for using 1-pyrenebutanol to monitor the activity of P450eryF.
Materials:
-
Purified P450eryF enzyme
-
1-Pyrenebutanol stock solution (in a suitable organic solvent like DMSO)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, P450eryF enzyme, and the NADPH regenerating system.
-
Baseline Measurement: Record the baseline fluorescence of the mixture, exciting at a wavelength appropriate for pyrene (e.g., ~340 nm) and monitoring the emission of both the pyrene monomer (e.g., ~375-400 nm) and the heme (for FRET, though typically FRET is observed as quenching of the donor).
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the 1-pyrenebutanol stock solution to the cuvette and mix quickly.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. A decrease in the fluorescence of 1-pyrenebutanol can indicate both binding (due to FRET) and enzymatic turnover.
-
Analysis: The initial rate of the reaction can be determined from the change in fluorescence over time. By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined.
Caption: Workflow for a fluorescence-based enzyme assay.
Synthesis of Fluorescent Nanoparticles and Polymers
1-Pyrenebutanol is used as an initiator or a label in the synthesis of fluorescent polymers and nanoparticles.[4] For instance, it can initiate the ring-opening polymerization of lactide to produce pyrene-terminated polylactic acid (PLA).[4] These fluorescently tagged polymers can then be formulated into nanoparticles for applications in drug delivery and bioimaging, where the pyrene fluorescence can be used to track the location and fate of the nanoparticles.[4]
Safety and Handling
1-Pyrenebutanol is classified as a skin and eye irritant and may cause respiratory irritation.[3] It should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
1-Pyrenebutanol is a valuable chemical tool with unique photophysical properties that make it particularly useful as a fluorescent probe in biochemical and materials science research. Its ability to act as a substrate for enzymes like P450eryF allows for detailed kinetic studies, while its use in the synthesis of fluorescent polymers and nanoparticles opens up possibilities in drug delivery and diagnostics. This guide provides core information and protocols to facilitate the effective use of 1-pyrenebutanol in a research setting.
References
- 1. Allosteric mechanisms in P450eryF probed with 1-pyrenebutanol, a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-Pyrenebutanol | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-ピレンブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 1-PYRENEBUTANOL CAS#: 67000-89-9 [m.chemicalbook.com]
- 7. 1-Pyrenebutanol|67000-89-9|lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of 1-pyrenebutyric acid and pyrene submicron dots by laser-induced molecular micro-jet implantation [inis.iaea.org]
- 10. csustan.edu [csustan.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of cytochrome P450 isoforms involved in 1-hydroxylation of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omlc.org [omlc.org]
- 15. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
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